molecular formula C20H14ClN3O3S B12609519 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide CAS No. 918493-37-5

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide

Cat. No.: B12609519
CAS No.: 918493-37-5
M. Wt: 411.9 g/mol
InChI Key: VVBYSZZLBOUKPG-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide is a compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various enzymes and proteins, leading to the inhibition of their activity. This inhibition can result in the modulation of various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Benzenesulfonyl)-1H-indol-2-yl]pyridine-3-carboxamide
  • N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]pyridine-3-carboxamide
  • N-[3-(Benzenesulfonyl)-5-fluoro-1H-indol-2-yl]pyridine-3-carboxamide

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide is unique due to the presence of the chloro group at the 5-position of the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

918493-37-5

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-8-9-17-16(11-14)18(28(26,27)15-6-2-1-3-7-15)19(23-17)24-20(25)13-5-4-10-22-12-13/h1-12,23H,(H,24,25)

InChI Key

VVBYSZZLBOUKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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